molecular formula C15H23I B13150431 Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- CAS No. 2100-22-3

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

Cat. No.: B13150431
CAS No.: 2100-22-3
M. Wt: 330.25 g/mol
InChI Key: KZNFQXYERQBXPV-UHFFFAOYSA-N
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Description

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is an organic compound with the molecular formula C15H23I It is a derivative of benzene, where three hydrogen atoms are replaced by isopropyl groups and one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- typically involves the iodination of 1,3,5-triisopropylbenzene. The reaction is carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in a batch or continuous flow reactor, followed by purification steps such as distillation or recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of compounds like 2-chloro-1,3,5-tris(1-methylethyl)benzene.

    Oxidation: Formation of compounds like 2-iodo-1,3,5-tris(1-methylethyl)benzene-1,3,5-triol.

    Reduction: Formation of 1,3,5-triisopropylbenzene.

Scientific Research Applications

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- involves its interaction with molecular targets through its iodine and isopropyl groups. The iodine atom can participate in halogen bonding and other non-covalent interactions, while the isopropyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

  • 1-Iodo-2,4,6-triisopropylbenzene
  • 2-Chloro-1,3,5-tris(1-methylethyl)benzene
  • 1,3,5-Triisopropylbenzene

Comparison: Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its chloro or hydrogen analogs. The iodine atom enhances the compound’s reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-iodo-1,3,5-tri(propan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23I/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNFQXYERQBXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)I)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451066
Record name Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100-22-3
Record name Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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